O-Mustard
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Overview
Description
It was developed in England in the 1930s as a thickener for mustard gas to make it more persistent when used in warm climates . A mixture of 60% sulfur mustard and 40% O-Mustard also has a lower freezing point than pure sulfur mustard, and was given the code name HT . This compound is a Schedule I substance under the Chemical Weapons Convention .
Preparation Methods
The synthesis of O-Mustard involves the reaction of 2-chloroethyl sulfide with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain the reaction equilibrium .
Chemical Reactions Analysis
O-Mustard undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Scientific Research Applications
O-Mustard has been extensively studied for its applications in various fields:
Mechanism of Action
O-Mustard exerts its effects through alkylation of DNA and proteins . The compound forms highly reactive intermediates that can covalently bind to nucleophilic sites on DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The molecular targets include guanine and cytosine bases in DNA .
Comparison with Similar Compounds
O-Mustard is similar to other mustard compounds, such as:
Sulfur Mustard:
Nitrogen Mustards: These include compounds like mechlorethamine, which are used in chemotherapy.
Lewisite: Another vesicant chemical weapon, but it contains arsenic instead of sulfur or nitrogen.
This compound is unique in its combination of high toxicity and stability, making it particularly effective as a chemical weapon .
Properties
CAS No. |
63918-89-8 |
---|---|
Molecular Formula |
C8H16Cl2OS2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane |
InChI |
InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2 |
InChI Key |
FWVCSXWHVOOTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCl)OCCSCCCl |
boiling_point |
Decomposes BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C |
Color/Form |
Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/ Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/ Powde |
density |
1.24 g/mL at 25 °C |
melting_point |
45 °C |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
solubility |
Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/ |
vapor_pressure |
3X10-6 mm Hg at 25 °C |
Origin of Product |
United States |
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